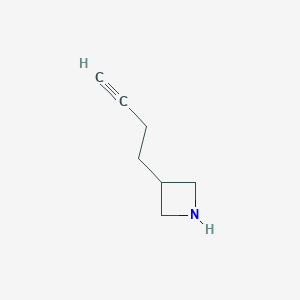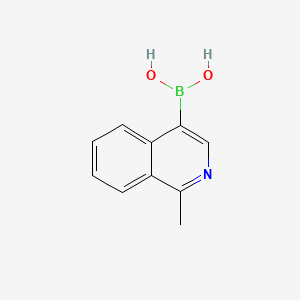
Sethoxydim sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sethoxydim sulfone is a degradation product of the herbicide sethoxydim, which is widely used in agriculture to control grass weeds in various crops. This compound is formed through the oxidation of sethoxydim and is known for its stability and persistence in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sethoxydim sulfone can be synthesized through the oxidation of sethoxydim. Common oxidizing agents used for this transformation include hydrogen peroxide and various metal catalysts such as niobium carbide and tantalum carbide . The reaction typically involves the use of an organic solvent and is carried out under controlled temperature conditions to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the compound and ensure its quality for various applications .
Chemical Reactions Analysis
Types of Reactions
Sethoxydim sulfone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more polar products.
Reduction: Reduction reactions can convert this compound back to its parent compound or other derivatives.
Substitution: Various substitution reactions can occur, leading to the formation of different sulfone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, niobium carbide, tantalum carbide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane and ethyl acetate are commonly used.
Major Products Formed
The major products formed from these reactions include various sulfone derivatives, which can be further analyzed and utilized for different applications .
Scientific Research Applications
Sethoxydim sulfone has several scientific research applications, including:
Mechanism of Action
Sethoxydim sulfone exerts its effects by inhibiting acetyl CoA carboxylase, an enzyme responsible for catalyzing an early step in fatty acid synthesis . This inhibition disrupts the production of essential fatty acids, leading to the death of target grass weeds. The compound is absorbed rapidly through leaf surfaces and transported to meristematic tissues, where it accumulates and exerts its herbicidal effects .
Comparison with Similar Compounds
Similar Compounds
Sethoxydim: The parent compound, which is also a herbicide with similar mechanisms of action.
Sulfoxides: Intermediate oxidation products of sethoxydim that show reduced herbicidal activity compared to sethoxydim sulfone.
Uniqueness
This compound is unique due to its stability and persistence in the environment, making it a valuable compound for long-term weed control. Its ability to inhibit acetyl CoA carboxylase with high specificity also sets it apart from other herbicides .
Properties
CAS No. |
104939-16-4 |
|---|---|
Molecular Formula |
C17H29NO5S |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-5-(2-ethylsulfonylpropyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H29NO5S/c1-5-8-14(18-23-6-2)17-15(19)10-13(11-16(17)20)9-12(4)24(21,22)7-3/h12-13,19H,5-11H2,1-4H3/b18-14+ |
InChI Key |
AZJOVWWMIUKTHY-NBVRZTHBSA-N |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)CC(C)S(=O)(=O)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-(pyridin-2-ylmethyl)carbamate](/img/structure/B13448540.png)
![4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13448551.png)





![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-hydroxypropyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B13448593.png)




